molecular formula C9H11NO2 B14364044 1-(Hydroxyimino)-1-phenylpropan-2-ol CAS No. 75112-70-8

1-(Hydroxyimino)-1-phenylpropan-2-ol

Cat. No.: B14364044
CAS No.: 75112-70-8
M. Wt: 165.19 g/mol
InChI Key: DSLXSOONLYUGST-UHFFFAOYSA-N
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Description

1-(Hydroxyimino)-1-phenylpropan-2-ol is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Hydroxyimino)-1-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form benzaldoxime. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxyimino)-1-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Ethers or esters, depending on the reagents used.

Scientific Research Applications

1-(Hydroxyimino)-1-phenylpropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxyimino)-1-phenylpropan-2-ol involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic centers .

Comparison with Similar Compounds

Similar Compounds

    Benzaldoxime: Similar structure but lacks the hydroxyl group.

    Phenylhydroxylamine: Similar structure but lacks the oxime group.

    Acetophenone oxime: Similar structure but with a different substituent on the phenyl ring.

Uniqueness

This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

75112-70-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-hydroxyimino-1-phenylpropan-2-ol

InChI

InChI=1S/C9H11NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-7,11-12H,1H3

InChI Key

DSLXSOONLYUGST-UHFFFAOYSA-N

Canonical SMILES

CC(C(=NO)C1=CC=CC=C1)O

Origin of Product

United States

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